Valyllysine is a dipeptide composed of two amino acids: valine and lysine. It is represented by the molecular formula C₁₃H₂₄N₄O₄ and has a molecular mass of 245.32 grams per mole. Valyllysine is recognized as an incomplete breakdown product of protein digestion, playing a significant role in various biological processes, including protein synthesis and post-translational modifications. The compound is also noted for its potential applications in scientific research, particularly in the fields of biochemistry and medicine.
Valyllysine can be classified as an amino acid derivative and a peptide. Its synthesis occurs naturally in the body during protein catabolism but can also be produced synthetically for research purposes. The compound is listed under the CAS Registry Number 22677-62-9, which is a unique identifier for chemical substances.
Valyllysine can be synthesized through several methods:
The choice of synthesis method often depends on the desired purity, yield, and application of valyllysine. Chemical coupling typically requires careful control of reaction conditions to prevent side reactions, while solid-phase synthesis allows for more complex peptide structures to be assembled efficiently.
Valyllysine undergoes various chemical reactions typical of peptides and amino acids:
The reactivity patterns are essential for understanding how valyllysine can be modified chemically to produce derivatives with potentially different biological activities or properties.
Valyllysine's mechanism of action primarily involves its role in protein synthesis and modifications:
Valyllysine has several scientific uses:
Valyllysine (Val-Lys), a dipeptide composed of valine and lysine, forms via enzymatic catalysis through two primary pathways: ribosomal translation and non-ribosomal peptide synthesis (NRPS). In ribosomal biosynthesis, aminoacyl-tRNA synthetases (AARSs) first activate the constituent amino acids. Valine and lysine are adenylated using ATP, forming aminoacyl-adenylates (Val-AMP and Lys-AMP) with release of pyrophosphate [4] [9]. The activated amino acids are then transferred to their cognate tRNAs, generating valyl-tRNAᵛᵃˡ and lysyl-tRNAᴸʸˢ. These charged tRNAs serve as substrates for the ribosome during peptide bond formation [6].
Non-ribosomal synthesis employs modular nonribosomal peptide synthetase (NRPS) complexes. Here, adenylation (A) domains selectively recognize valine or lysine, activate them as aminoacyl-adenylates, and covalently attach them to carrier proteins via thioester linkages. Subsequent condensation (C) domains catalyze amide bond formation between valine and lysine, yielding Val-Lys [5] [8]. Kinetic studies show NRPS A-domains exhibit stringent specificity; for example, Pseudomonas PvfC adenylates valine with a 10-fold higher catalytic efficiency than bulkier hydrophobic residues [8].
Table 1: Enzymatic Domains in Valyllysine Biosynthesis
Domain Type | Function | Key Features |
---|---|---|
A-domain (NRPS) | Amino acid activation | ATP-dependent; substrate-specific binding pockets |
PCP-domain | Carrier protein | 4'-Phosphopantetheinyl tether for thioester loading |
C-domain | Peptide bond formation | Catalyzes nucleophilic acyl substitution |
aaRS | tRNA charging | Class I (ValRS) and Class II (LysRS) enzymes |
Within the ribosome, peptidyltransferase activity (located in the 50S ribosomal subunit) catalyzes Val-Lys formation via nucleophilic attack. The α-amino group of lysyl-tRNAᴸʸˢ attacks the carbonyl carbon of valyl-tRNAᵛᵃˡ, forming a peptide bond and releasing deacylated tRNAᵛᵃˡ [4]. This transpeptidation reaction occurs spontaneously but is accelerated 10⁷-fold by ribosomal RNA (rRNA) within the peptidyl transferase center, which precisely orients substrates and stabilizes the tetrahedral intermediate [6].
Post-translational modifications further influence dipeptide integrity. Transpeptidases like sortases or conjugating enzymes may cleave or rearrange Val-Lys from larger precursor proteins. For instance, bacterial sortases catalyze transpeptidation reactions that incorporate Val-Lys into cell-wall polymers, though valyllysine-specific processing enzymes remain poorly characterized [7].
Valyllysine biosynthesis diverges structurally and mechanistically between ribosomal and NRPS routes:
Table 2: Comparison of Valyllysine Biosynthetic Pathways
Feature | Ribosomal Pathway | Non-Ribosomal Pathway |
---|---|---|
Catalytic Machinery | Ribosome + aaRS | NRPS Assembly Line |
Energy Source | GTP | ATP |
Amino Acid Activation | Aminoacyl-tRNA formation | Aminoacyl-AMP + PCP loading |
Byproducts | Deacylated tRNA | AMP, PPi |
Modularity | Fixed (genome-encoded) | Engineered domain swaps possible |
AARSs enforce fidelity in ribosomal valyllysine synthesis through multi-step substrate selection:
Structural analyses reveal conserved motifs governing specificity:
Evolutionary studies indicate ancestral LysRS diverged from aspartyl-tRNA synthetases, while ValRS shares roots with IleRS/LeuRS. This divergence underpins their distinct substrate recognition strategies [10].
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